1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA
Brand Name: Vulcanchem
CAS No.:
VCID: VC1061327
InChI: InChI=1S/C20H13BrN4O2S/c21-14-8-13(10-22-11-14)18(26)25-20(28)23-15-6-7-17-16(9-15)24-19(27-17)12-4-2-1-3-5-12/h1-11H,(H2,23,25,26,28)
SMILES: C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br
Molecular Formula: C20H13BrN4O2S
Molecular Weight: 453.3 g/mol

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA

CAS No.:

Inhibitors

Cat. No.: VC1061327

Molecular Formula: C20H13BrN4O2S

Molecular Weight: 453.3 g/mol

* For research use only. Not for human or veterinary use.

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA -

Molecular Formula C20H13BrN4O2S
Molecular Weight 453.3 g/mol
IUPAC Name 5-bromo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H13BrN4O2S/c21-14-8-13(10-22-11-14)18(26)25-20(28)23-15-6-7-17-16(9-15)24-19(27-17)12-4-2-1-3-5-12/h1-11H,(H2,23,25,26,28)
Standard InChI Key CDIBPAYWSNKVEC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator